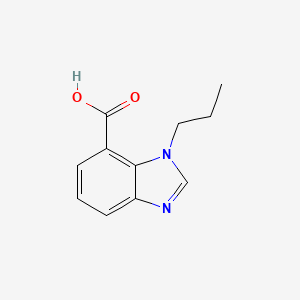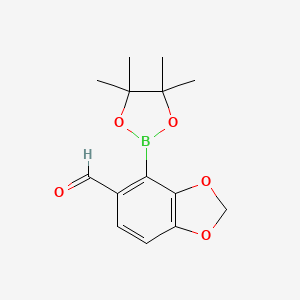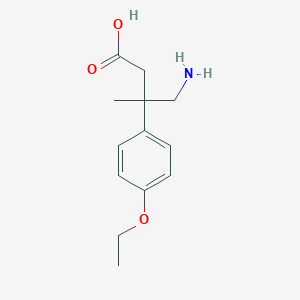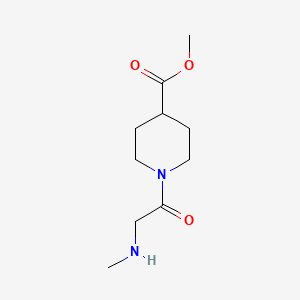
1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a methyl group attached to a phenyl ring, along with a ketone functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of flow microreactor systems allows for better control over reaction parameters, leading to higher yields and reduced waste. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylated hydroxyanisole: A synthetic antioxidant used in food preservation.
Tert-butyl hydroperoxide: An organic peroxide used as an oxidizing agent.
Tert-butyl alcohol: An alcohol used as a solvent and intermediate in organic synthesis.
Uniqueness
1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industry.
Propriétés
Formule moléculaire |
C15H22O2 |
|---|---|
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
1-(3-tert-butyl-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C15H22O2/c1-9(2)13(16)11-7-10(3)8-12(14(11)17)15(4,5)6/h7-9,17H,1-6H3 |
Clé InChI |
IVBDJSREOMSULX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)



![Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)



![4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)




